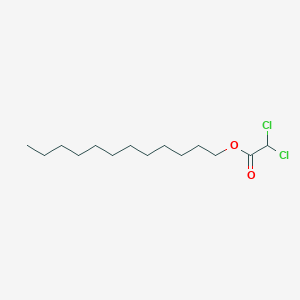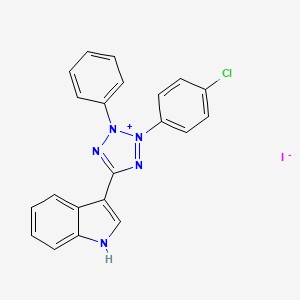![molecular formula C12H15ClN2O3 B14408227 2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one CAS No. 84439-68-9](/img/structure/B14408227.png)
2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one is a chemical compound with a complex structure that includes a chloro group, a hydroxyimino group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one typically involves multiple steps:
Formation of the Hydroxyimino Group: This step involves the reaction of a ketone or aldehyde with hydroxylamine to form an oxime. The reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced through a substitution reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Final Compound: The final step involves the reaction of the intermediate compounds to form the desired product. This may involve the use of various reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies to understand the interactions of similar compounds with biological systems.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the chloro group can participate in nucleophilic substitution reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one: Unique due to the presence of both a chloro and hydroxyimino group.
This compound: Similar structure but lacks the chloro group.
This compound: Similar structure but lacks the hydroxyimino group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides it with a distinct reactivity profile and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
84439-68-9 |
|---|---|
Formule moléculaire |
C12H15ClN2O3 |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
[(1-hydroxyimino-2-methyl-1-phenylpropan-2-yl)amino] 2-chloroacetate |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,15-18-10(16)8-13)11(14-17)9-6-4-3-5-7-9/h3-7,15,17H,8H2,1-2H3 |
Clé InChI |
OOLXUGYSRFUBFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=NO)C1=CC=CC=C1)NOC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




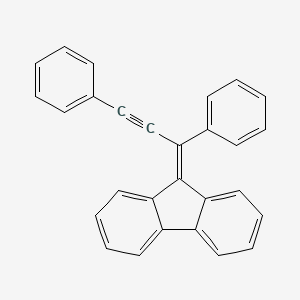
![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)

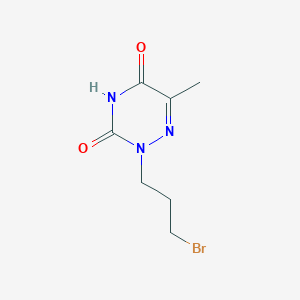
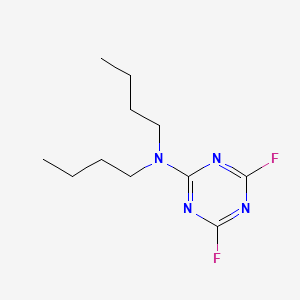



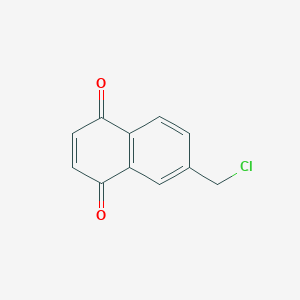
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
